Ethyl 4-(5-cyclopropylisoxazole-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazole and thiadiazole, have been synthesized through microwave-assisted methods. These compounds exhibited moderate antimicrobial activity against certain microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).
Spectral Characterization and Antimicrobial Evaluation
Novel piperazine derivatives have been synthesized and characterized spectrally. These compounds were found to possess significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Rajkumar et al., 2014).
Applications in Drug Discovery
Mycobacterium Tuberculosis DNA GyrB Inhibition
A series of molecules containing the piperazine moiety were designed for inhibiting Mycobacterium tuberculosis DNA gyrase. These compounds showed promise as inhibitors, highlighting their potential in tuberculosis drug discovery (Reddy et al., 2014).
Carbazole Derivatives Synthesis
Novel carbazole derivatives with the piperazine moiety have shown significant antibacterial, antifungal, and anticancer activities. These findings underscore their potential in the development of new therapeutic agents (Sharma et al., 2014).
Chromatography and Structural Studies
Chiral Chromatographic Analysis
The relationship between the structure of chiral piperazine derivatives and their retention in chromatography has been studied, providing insights useful for analytical chemistry (Chilmonczyk et al., 2005).
Crystal Structure Analysis
The crystal structure of a piperazine derivative was analyzed, providing valuable information for structural chemistry and drug design (Faizi et al., 2016).
Mechanism of Action
Target of Action
Isoxazole binds to biological targets based on their chemical diversity .
Mode of Action
The isoxazole moiety in the compound is known to bind with high affinity to multiple receptors , which could potentially influence the mode of action of this compound.
Biochemical Pathways
Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may interact with various biochemical pathways.
Result of Action
Compounds containing the isoxazole moiety are known to have various biological activities , which suggests that this compound may also have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-20-14(19)17-7-5-16(6-8-17)13(18)11-9-12(21-15-11)10-3-4-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKGQNYARDODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.